
cis-o-HEXENAL DIETHYLACETAL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetals, including cis-o-HEXENAL DIETHYLACETAL, typically involves the reaction of an aldehyde with two molecules of alcohol via the hemiacetal formation process . This process can be catalyzed by various reagents, including acids and bases. For instance, the preparation of cis-3-hexenal involves using dimethyl sulfoxide (DMSO) as a solvent and IBX as a catalyst .
Industrial Production Methods: Industrial production methods for acetals often involve catalytic processes. For example, the formation of diethylacetal has been studied in the presence of titanium dioxide (TiO2) activated under ambient temperature and UV-A atmosphere . These methods are designed to optimize yield and efficiency while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: cis-o-HEXENAL DIETHYLACETAL undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, cis-o-HEXENAL DIETHYLACETAL is used as a reagent in organic synthesis and as a standard in analytical chemistry .
Biology: In biological research, this compound is studied for its role in plant defense mechanisms. It is one of the major volatile compounds in ripe tomatoes and acts as an attractant to predatory insects .
Medicine: While not directly used in medicine, its derivatives and related compounds are explored for potential therapeutic applications, including as insect repellents and odor-masking agents .
Industry: In the industrial sector, this compound is widely used in the flavor and fragrance industry due to its intense aroma of freshly cut grass .
Mechanism of Action
The mechanism of action of cis-o-HEXENAL DIETHYLACETAL involves its interaction with molecular targets in plants and insects. It is produced in small amounts by most plants and acts as an attractant to many predatory insects . The compound is synthesized from linolenic acid via the hydroperoxide pathway, involving enzymes such as lipoxygenase and hydroperoxide lyase .
Comparison with Similar Compounds
cis-3-Hexenal:
cis-3-Hexen-1-ol: This compound has a similar but weaker odor and is used in flavors and perfumes.
1-Hexanol: Another volatile organic compound responsible for the freshly mowed grass odor.
Uniqueness: cis-o-HEXENAL DIETHYLACETAL is unique due to its intense aroma and stability compared to its similar compounds. Its ability to act as an attractant to predatory insects and its role in plant defense mechanisms further highlight its distinct properties .
Properties
Molecular Formula |
C11H22O2 |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(E)-1,1-diethoxyhept-2-ene |
InChI |
InChI=1S/C11H22O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h9-11H,4-8H2,1-3H3/b10-9+ |
InChI Key |
KRGSSSXWOINHKZ-MDZDMXLPSA-N |
Isomeric SMILES |
CCCC/C=C/C(OCC)OCC |
Canonical SMILES |
CCCCC=CC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, methyl ester, (1R,2S,5R)-](/img/structure/B12329777.png)
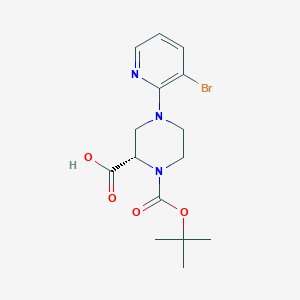



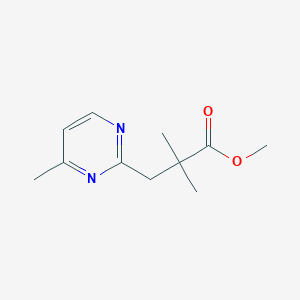
![3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12329805.png)
![4-Chloro-7-methoxy-6-(methylthio)pyrido[3,2-d]pyrimidine](/img/structure/B12329822.png)
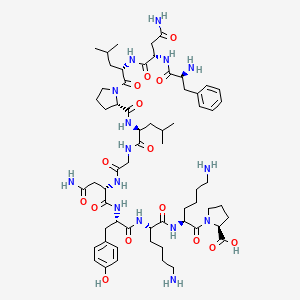
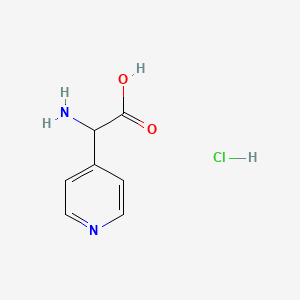
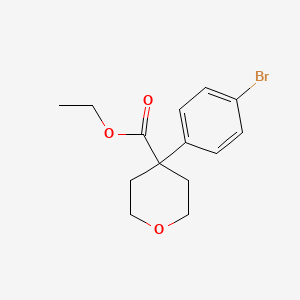

![(S)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B12329850.png)
